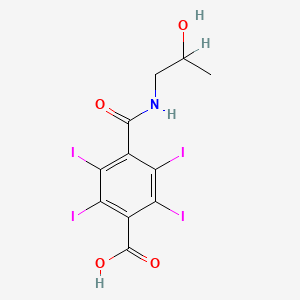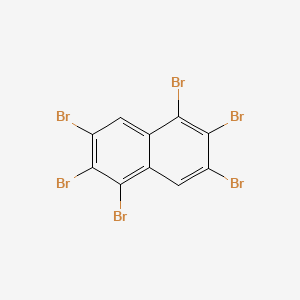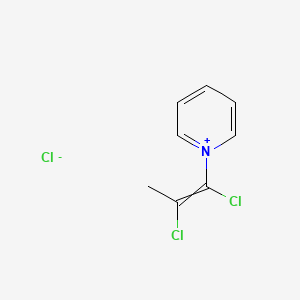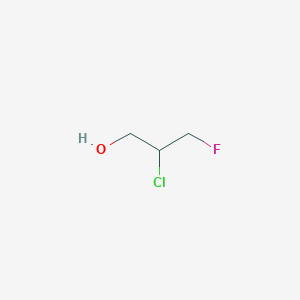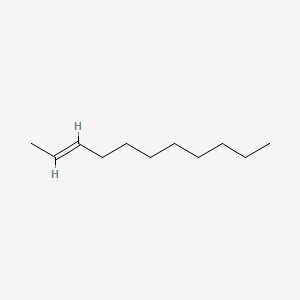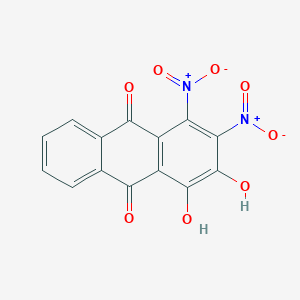
1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione is an organic compound with the molecular formula C14H6N2O8 It is a derivative of anthraquinone, characterized by the presence of two hydroxyl groups and two nitro groups on the anthracene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione typically involves the nitration of 1,2-dihydroxyanthraquinone. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to ensure selective nitration at the desired positions . The reaction conditions, such as temperature and concentration of reagents, are crucial to obtaining the desired product with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions not occupied by hydroxyl or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Reagents like halogens and sulfonic acids can be used for substitution reactions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 1,2-dihydroxy-3,4-diaminoanthracene-9,10-dione.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: Investigated for its potential as a biological stain and in the study of cellular processes.
Industry: Utilized in the production of organic semiconductors and as a component in certain types of sensors.
Wirkmechanismus
The mechanism of action of 1,2-Dihydroxy-3,4-dinitroanthracene-9,10-dione involves its interaction with cellular components, particularly through its ability to undergo redox reactions. The compound can generate reactive oxygen species (ROS) upon reduction, which can induce oxidative stress in cells. This property is being explored for its potential to selectively target cancer cells, which are more susceptible to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydroxy-3-nitroanthraquinone: Similar structure but with one less nitro group.
1,5-Dihydroxy-4,8-dinitroanthraquinone: Differently substituted anthraquinone derivative.
1,8-Dihydroxy-4,5-dinitroanthraquinone: Another isomer with different substitution pattern.
Uniqueness: Its ability to undergo selective redox reactions makes it particularly valuable in research focused on oxidative stress and related cellular processes .
Eigenschaften
CAS-Nummer |
33040-51-6 |
|---|---|
Molekularformel |
C14H6N2O8 |
Molekulargewicht |
330.21 g/mol |
IUPAC-Name |
1,2-dihydroxy-3,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-11-5-3-1-2-4-6(5)12(18)8-7(11)9(15(21)22)10(16(23)24)14(20)13(8)19/h1-4,19-20H |
InChI-Schlüssel |
UIVAZSZXLKMDHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



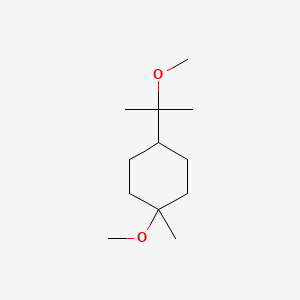
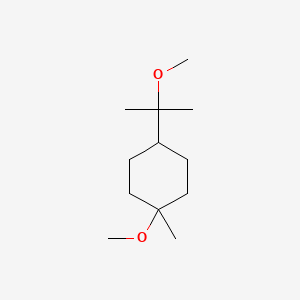
![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)
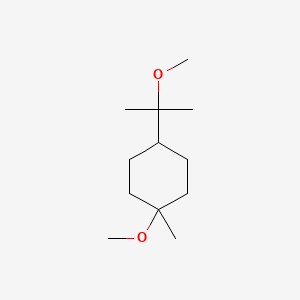
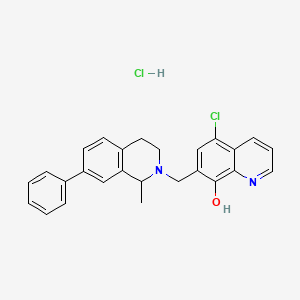
![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)
